molecular formula C24H28N2O5S2 B2639451 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393838-31-8

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2639451
CAS No.: 393838-31-8
M. Wt: 488.62
InChI Key: ZGOHQUUHXMFQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3, a 4-(N,N-diallylsulfamoyl)benzamido moiety at position 2, and a partially saturated bicyclic system (4,5,6,7-tetrahydro). This compound belongs to a class of sulfur-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in targeting enzymes and receptors due to its structural complexity and functional versatility.

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-4-15-26(16-5-2)33(29,30)18-13-11-17(12-14-18)22(27)25-23-21(24(28)31-6-3)19-9-7-8-10-20(19)32-23/h4-5,11-14H,1-2,6-10,15-16H2,3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOHQUUHXMFQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several critical steps:

  • Formation of the Benzothiophene Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzamido Group : This can be accomplished via amide coupling reactions.
  • Attachment of the Diallylsulfamoyl Group : This step involves reacting intermediates with diallylsulfamide to yield the final product.

The molecular structure features distinct functional groups that can influence its interactions with biological macromolecules. Computational chemistry methods are often employed to analyze its three-dimensional conformation and predict biological interactions .

Antitumor Activity

Research has indicated that derivatives of compounds related to this compound exhibit significant antitumor activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells), with IC50 values ranging from 23.2 to 49.9 μM .

The mechanisms underlying this activity include:

  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
  • Inhibition of Mycolic Acid Synthesis : In studies involving Mycobacterium tuberculosis (Mtb), certain derivatives were found to inhibit mycolic acid biosynthesis effectively .

Analgesic Activity

Additionally, some derivatives have been tested for analgesic effects using the "hot plate" method in animal models. These studies revealed that certain compounds exhibited analgesic effects surpassing those of standard analgesics like metamizole .

Table 1: Summary of Biological Activities

Activity Type IC50 Values (μM) Tested Compounds Comments
Antitumor23.2 - 49.9Various derivativesInduces apoptosis in MCF-7 cells
AnalgesicNot specifiedDerivatives testedExceeds effects of metamizole

Case Study: Antitumor Efficacy in MCF-7 Cells

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against MCF-7 cells. The compound was observed to cause substantial cell death through apoptosis pathways as evidenced by increased DNA fragmentation and caspase activation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • The compound interacts with specific enzymes or receptors involved in cell proliferation and survival.
  • It may modulate signaling pathways that lead to apoptosis or cell cycle arrest.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties. For instance, the sulfamoyl group may mimic natural substrates, potentially inhibiting specific enzymatic activities crucial in disease pathways.

2. Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific receptors or pathways involved in tumor growth. Preliminary studies suggest that this compound may interact with molecular targets relevant to cancer therapy, warranting further investigation into its efficacy and mechanisms of action .

3. Inhibition of Enzymatic Activity:
The design of derivatives based on this compound has shown promise in inhibiting key enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Molecular docking studies have demonstrated that modifications to the compound can enhance binding affinity to VEGFR-2, indicating its potential as an antiangiogenic agent .

Material Science Applications

1. Synthesis of Functional Materials:
The compound's unique chemical properties make it suitable for synthesizing functional materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions allows researchers to explore its use in creating materials with specific electrical or optical properties.

2. Computational Chemistry Studies:
Computational methods such as density functional theory (DFT) have been employed to analyze the electronic structure and reactivity of this compound. These studies provide insights into how structural modifications can influence its properties, aiding in the design of more effective derivatives for both medicinal and material applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated potential inhibition of tumor cell proliferation through targeted receptor interaction.
Study BEnzyme InhibitionShowed effective binding to VEGFR-2 with improved derivatives exhibiting enhanced pharmacological profiles.
Study CMaterial SynthesisExplored the use of the compound in creating novel polymers with tailored properties for electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other tetrahydrobenzo[b]thiophene derivatives, differing primarily in substituents on the benzamido group and the sulfonamide moiety. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) 4-hydroxyphenyl, keto-alkyl chain 374.14 IR: νC=O at 1665 cm⁻¹; HRMS-ESI: [M+H]+ 374.1421
Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-benzoylbenzamido 433.52 CAS: 313662-32-7; NMR-confirmed planar benzoyl group
2-(4-(N,N-Dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Dipropylsulfamoyl, carboxamide ~450 (estimated) PubChem data unavailable; inferred lipophilicity from dipropyl groups
Ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5h) Cyanoacrylamide, dimethylaminophenyl 419.50 IR: νCN at 2218 cm⁻¹; 70% yield; anti-inflammatory activity in docking studies

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • The target compound’s diallylsulfamoyl group would exhibit νS=O stretching near 1250–1300 cm⁻¹, comparable to sulfonamides in .
    • Esters (e.g., ethyl carboxylates) show νC=O at ~1720–1740 cm⁻¹, as seen in .
  • NMR :
    • Tetrahydrobenzo[b]thiophene protons resonate at δ 1.5–2.5 ppm (cyclohexene CH₂), while diallyl groups show vinyl protons at δ 5.0–5.8 ppm .
    • Benzamido NH protons typically appear as broad singlets near δ 10–12 ppm .

Research Findings and Limitations

Key Observations

  • Synthetic Challenges : Low yields (e.g., 22% for 6p ) are common in Petasis reactions due to competing pathways .
  • Structure-Activity Relationships (SAR): Sulfonamide substituents (allyl vs. propyl) significantly alter solubility; dipropyl derivatives are more lipophilic than diallyl analogues . Electron-withdrawing groups (e.g., cyano in 5h) enhance metabolic stability .

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Thiophene Formation : Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. React with 4-(N,N-diallylsulfamoyl)benzoyl chloride in dry benzene or ethanol under reflux (4–6 hours) using triethylamine as a base .

Purification : Use recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields can be improved by optimizing molar ratios (e.g., 1:1.1 substrate:reagent) and reaction time .

Validation : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include δ 6.03 ppm (s, 2H, diallyl NH), δ 2.75–1.66 ppm (tetrahydrobenzo ring protons), and δ 4.2–1.2 ppm (ethyl ester and aliphatic chains) .
    • ¹³C NMR : Confirm ester carbonyl (~165 ppm), benzamide carbonyl (~168 ppm), and tetrahydrobenzo ring carbons (20–40 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy : Detect sulfonamide (1320–1160 cm⁻¹) and amide (1650 cm⁻¹) bonds .

Q. What in vitro models are suitable for initial cytotoxicity screening?

Methodological Answer:

  • Cell Lines : Use HCT-116 (colon cancer) or MCF-7 (breast cancer) cells .
  • Protocol :
    • Incubate cells with 10–100 µM compound for 48–72 hours.
    • Assess viability via MTT assay (optical density at 570 nm).
    • Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
  • Controls : Include cisplatin or doxorubicin as positive controls .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity against resistant cancer cell lines?

Methodological Answer:

  • Substituent Analysis :
    • Replace diallylsulfamoyl with para-tolylsulfonamide to improve lipophilicity (logP ~3.5) and blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamido moiety to stabilize binding interactions with target proteins .
  • Synthetic Route :
    • Use Suzuki coupling or Ullmann reactions to introduce aryl groups .
    • Validate modifications via X-ray crystallography (e.g., CCDC deposition codes) .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Assay Consistency : Standardize protocols (e.g., cell density, serum concentration) to minimize variability .
    • Metabolic Stability : Test compound stability in culture medium (LC-MS/MS) to rule out degradation .
    • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of apoptosis pathways (e.g., Bcl-2/Bax ratio) .

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Methodological Answer:

  • Murine Models :
    • Xenografts : Implant HCT-116 or MDA-MB-231 cells into nude mice (subcutaneous, 5×10⁶ cells/mouse) .
    • Dosing : Administer 10–50 mg/kg compound intraperitoneally (5 days/week) for 4 weeks.
    • Endpoint Analysis : Measure tumor volume (caliper) and perform histopathology (H&E staining) .
  • PK Parameters :
    • Calculate half-life (t₁/₂) and AUC via LC-MS/MS analysis of plasma samples .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Key SAR Findings :
    • Ester vs. Carboxamide : Ethyl ester derivatives show higher bioavailability than carboxamide analogs (e.g., 65% vs. 40% oral absorption) .
    • Sulfonamide Linker : N,N-diallyl groups enhance solubility but reduce binding affinity compared to aryl substituents (Ki values: 0.8 µM vs. 0.2 µM) .
  • Computational Tools :
    • Perform molecular docking (AutoDock Vina) to predict interactions with caspase-3 or tubulin .

Safety and Compliance

Q. What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Work in a fume hood due to potential respiratory toxicity (LC₅₀ > 5 mg/L) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.